molecular formula C12H20N2O3 B3369168 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester CAS No. 227940-76-3

9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Cat. No. B3369168
CAS RN: 227940-76-3
M. Wt: 240.3 g/mol
InChI Key: OQBNOGZSPVYJEK-UHFFFAOYSA-N
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Description

9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, also known as Boc-Dap-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Boc-Dap-OH is a bicyclic amino acid derivative that is commonly used as a building block in the synthesis of peptides and proteins.

Scientific Research Applications

Enantioselective Oxidation of Secondary Alcohols

9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester has been used as a common intermediate in the synthesis of enantiomerically pure bi- and tricyclic 9-oxabispidines. These compounds, when used as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, exhibit good to excellent selectivity factors, reaching up to 19 (Breuning et al., 2009).

Synthesis of Structurally Diverse Esters

Research has focused on the synthesis and structural study of various esters derived from similar bicyclic structures. This includes studying their conformation using NMR spectroscopy and X-ray diffraction. These studies provide insight into stereoelectronic effects and conformational preferences of these compounds (Fernández et al., 1995).

Peptidomimetic Synthesis

The compound has been utilized in the efficient synthesis of constrained peptidomimetics, which are important in drug discovery for mimicking peptide structures. This synthesis involves processes like Michael addition and hydrogenolysis, providing building blocks for solid-phase synthesis (Mandal et al., 2005).

Conformational Studies

Studies have been conducted on the conformation of related bicyclic compounds using NMR spectroscopy. These studies contribute to understanding the structural properties and potential applications of these molecules in various fields, including material science and drug design (Peters et al., 1975).

Synthesis of Novel Non-Steroidal Mimetics

The structure of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester has been a basis for the synthesis of non-steroidal mimetics, particularly in cancer research. These mimetics show cytotoxicity to certain human carcinoma cell lines, indicating potential therapeutic applications (Nurieva et al., 2017).

properties

IUPAC Name

tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(7-14)10(8)15/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBNOGZSPVYJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
Reactant of Route 2
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
Reactant of Route 3
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
Reactant of Route 4
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

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